molecular formula C10H7F3N2 B1303352 3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole CAS No. 362601-71-6

3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole

Cat. No.: B1303352
CAS No.: 362601-71-6
M. Wt: 212.17 g/mol
InChI Key: MNOULQLXILYKNV-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Heterocycles in Chemical Sciences

Pyrazole, a five-membered heterocyclic organic compound with the molecular formula C₃H₄N₂, features a ring structure composed of three carbon atoms and two adjacent nitrogen atoms. britannica.comroyal-chem.com This arrangement defines the broader class of compounds known as pyrazoles. wikipedia.org The pyrazole nucleus is an aromatic system and serves as a fundamental building block in the synthesis of a vast array of compounds with significant practical applications. royal-chem.comorientjchem.org

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.orgijraset.com A classic synthesis was later developed by another German chemist, Hans von Pechmann, in 1898, who prepared pyrazole from acetylene (B1199291) and diazomethane. wikipedia.orgijraset.com The first known 5-pyrazolone was obtained by Knorr in 1883 through the condensation of acetoacetic ester with phenylhydrazine (B124118). globalresearchonline.net

While early work focused on fundamental synthesis and characterization, the field evolved significantly with the discovery of pyrazole's utility. Though not found in nature until 1959, when 1-pyrazolyl-alanine was isolated from watermelon seeds, synthetic pyrazole derivatives had already begun to show their importance. wikipedia.orgorientjchem.org Over the decades, research has expanded from simple syntheses to the development of complex, multi-substituted pyrazole derivatives, driven by their diverse reactivity and broad spectrum of applications in dyes, materials science, and biologically active agents. numberanalytics.comnumberanalytics.com

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets, leading to a wide range of pharmacological activities. nih.govmdpi.comresearchgate.net This versatility has made pyrazole and its derivatives a cornerstone in drug design and development. globalresearchonline.netnumberanalytics.com

Numerous approved drugs incorporate the pyrazole core, demonstrating its therapeutic value across different disease areas. nih.govnih.gov These compounds exhibit a remarkable breadth of biological activities, including:

Anti-inflammatory and Analgesic: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole ring and functions as a selective COX-2 inhibitor. numberanalytics.comnih.gov

Anticancer: Several modern anticancer drugs, such as Crizotinib (B193316) and Ruxolitinib (B1666119), are built around a pyrazole structure, targeting various kinases involved in tumor growth. nih.govglobalresearchonline.net

Antimicrobial: Pyrazole derivatives have been shown to possess potent antibacterial and antifungal properties. orientjchem.orgnih.gov

Neurological: Compounds containing the pyrazole moiety have been developed for treating conditions like obesity (Rimonabant, a cannabinoid receptor antagonist) and erectile dysfunction (Sildenafil). numberanalytics.comnih.gov

The metabolic stability of the pyrazole ring is a key factor contributing to its success in drug development. nih.gov Its structure allows for the introduction of various substituents, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. researchgate.net

Drug NameTherapeutic ClassMechanism of Action
CelecoxibAnti-inflammatorySelective COX-2 Inhibitor
SildenafilVasodilatorPDE5 Inhibitor
RuxolitinibAnticancerJanus Kinase (JAK) Inhibitor
StanozololAnabolic SteroidAndrogen Receptor Agonist
LonazolacAnti-inflammatoryCOX Inhibitor

Trifluoromethylation, the introduction of a trifluoromethyl (-CF₃) group into a molecule, is a widely used strategy in medicinal chemistry to enhance the properties of a drug candidate. wechemglobal.commdpi.com The unique physicochemical characteristics of the -CF₃ group can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. mdpi.comresearchgate.net

Key benefits of trifluoromethylation include:

Increased Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its uptake and transport in vivo. mdpi.comresearchgate.net

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body. This can increase the half-life of a drug. mdpi.com

Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic properties of the parent molecule, potentially leading to stronger interactions with biological targets such as enzymes or receptors. wechemglobal.com

Improved Bioavailability: By enhancing both stability and cell permeability, trifluoromethylation can lead to improved oral bioavailability of a drug. wechemglobal.com

The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as a chlorine atom, due to steric similarities. mdpi.com Its incorporation is a critical tool for optimizing lead compounds in the drug discovery process. mdpi.com

Research Rationale and Scope

The study of 3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole is driven by the synergistic potential of its two core components. The combination of a proven pharmacophore (pyrazole) and a bioactivity-enhancing group (trifluoromethyl) creates a molecule with high potential for novel applications.

While the broader families of pyrazoles and trifluoromethyl-containing compounds are extensively documented, the specific properties and activities of this compound itself are less consolidated in the scientific literature. Much of the existing research focuses on using this compound as a scaffold or intermediate to synthesize more complex derivatives. mdpi.comresearchgate.net A dedicated focus on the intrinsic chemical and biological profile of this specific parent compound can provide a valuable baseline for future research and help rationalize the activities observed in its more complex analogues. By systematically characterizing this foundational structure, researchers can fill a gap in the understanding of how the trifluoromethylphenyl substituent directly modulates the properties of the pyrazole ring.

The rationale for investigating this compound is strongly supported by preliminary findings in related compounds and the established roles of its constituent parts.

Therapeutic Potential: Research has shown that trifluoromethyl phenyl-substituted pyrazole derivatives can act as potent antibacterial agents, with selective activity against Gram-positive bacteria. nih.gov The core structure is also present in compounds investigated for anti-inflammatory and anticancer activities. nih.govnih.govnih.gov The combination of the pyrazole nucleus, known for its diverse bioactivity, and the trifluoromethyl group, known to enhance drug-like properties, makes this compound a promising starting point for developing new therapeutic agents. nih.govwechemglobal.com

Agrochemical Potential: Pyrazole derivatives are widely used in the agricultural sector as herbicides, fungicides, and pesticides. royal-chem.comglobalresearchonline.netnumberanalytics.com For instance, certain pyrazole derivatives are effective inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a target for herbicides. acs.org Similarly, fluorinated pyrazoles have demonstrated potential as pesticides. mdpi.comresearchgate.net The structural features of this compound suggest it could serve as a valuable lead compound in the development of new, effective crop protection agents. researchgate.net

Properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-7(2-4-8)9-5-6-14-15-9/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOULQLXILYKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380618
Record name 3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362601-71-6
Record name 3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Trifluoromethyl Phenyl 1h Pyrazole and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing the pyrazole (B372694) core often rely on the reaction between a compound containing a hydrazine (B178648) or hydrazine-like functional group and a 1,3-dielectrophilic species. These methods are valued for their reliability and the accessibility of starting materials.

Condensation Reactions

Condensation reactions are a cornerstone of pyrazole synthesis, characterized by the joining of two molecules with the elimination of a small molecule, such as water.

The Knorr pyrazole synthesis, a classic example of this category, involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. mdpi.com This method is a straightforward and rapid approach to obtaining polysubstituted pyrazoles. mdpi.com For the synthesis of 3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole, a key precursor is a 1,3-diketone bearing a 4-(trifluoromethyl)phenyl group.

A significant advancement in this area is the in-situ generation of 1,3-diketones from ketones and acid chlorides, which are then immediately reacted with hydrazine. mdpi.comorganic-chemistry.org This one-pot synthesis is highly efficient and chemoselective, allowing for the creation of previously inaccessible pyrazoles. mdpi.comorganic-chemistry.org The reaction of enolates with acid chlorides in a hydrocarbon solvent forms the 1,3-diketone, which is then converted to the pyrazole by the addition of hydrazine. organic-chemistry.org This approach tolerates a variety of functional groups. organic-chemistry.org

Reactant 1Reactant 2ProductConditionsYieldRef
4-(Trifluoromethyl)benzoyl chlorideAcetone1-(4-(Trifluoromethyl)phenyl)butane-1,3-dioneLithium bases, Toluene- organic-chemistry.org
1-(4-(Trifluoromethyl)phenyl)butane-1,3-dioneHydrazine3-[4-(Trifluoromethyl)Phenyl]-5-methyl-1H-pyrazole-Good to Excellent mdpi.com
2-Acetyl-1,3-indanedione4-Trifluoromethylphenylhydrazine3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-oneAcid-catalyzed4-24% mdpi.comresearchgate.net

This table is interactive. Users can sort and filter the data.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable precursors for the synthesis of pyrazoles. The reaction of a chalcone (B49325) with hydrazine hydrate (B1144303) leads to the formation of a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. akademisains.gov.my The Claisen-Schmidt condensation of an appropriate aryl aldehyde with an aryl methyl ketone is a common method for preparing chalcones. akademisains.gov.myorientjchem.org For the target molecule, this would involve a chalcone with a 4-(trifluoromethyl)phenyl substituent.

The synthesis of pyrazole-based adamantyl heterocyclic compounds has been achieved through the condensation of 1-adamantyl chalcone with substituted phenylhydrazine (B124118). nih.gov

Reactant 1Reactant 2ProductConditionsRef
4-(Trifluoromethyl)benzaldehydeAcetophenone1-Phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (Chalcone)Alcoholic alkaline solution akademisains.gov.my
ChalconeHydrazine Hydrate3,5-Diphenyl-2-pyrazoline derivativeAcetic acid, reflux akademisains.gov.my
4-Formyl pyrazole4-MorpholinoacetophenonePyrazole containing ChalconeKOH, ethanol (B145695), room temperature orientjchem.org

This table is interactive. Users can sort and filter the data.

The reaction of arylhydrazines with β-ketoesters, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, is a highly effective method for producing trifluoromethyl-substituted pyrazoles. mdpi.comnih.gov A silver-catalyzed reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate yields 5-aryl-3-trifluoromethyl pyrazoles. mdpi.comnih.gov The process involves a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a mdpi.comnih.gov-H shift. mdpi.comnih.gov

Additionally, the condensation of (3,5-dichlorophenyl)hydrazine with (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate at reflux in ethanol results in the formation of a trifluoromethyl-substituted pyrazole. bibliomed.org

Reactant 1Reactant 2CatalystProductRef
N'-Benzylidene tolylsulfonohydrazidesEthyl 4,4,4-trifluoro-3-oxobutanoateSilver5-Aryl-3-trifluoromethyl pyrazoles mdpi.comnih.gov
(3,5-Dichlorophenyl)hydrazine(E)-1-Ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonateNone (reflux in ethanol)Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate bibliomed.org

This table is interactive. Users can sort and filter the data.

Cycloaddition Reactions

Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful tools for constructing the five-membered pyrazole ring.

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a prominent method for pyrazole synthesis. nih.gov This reaction involves a 1,3-dipole, such as a diazo compound or a nitrile imine, reacting with a dipolarophile, typically an alkyne or an alkene. nih.govrsc.org

The Huisgen cyclization of nitrile imines with a trisubstituted bromoalkene, which acts as an alkyne synthon, provides a regioselective route to 1,3,4,5-tetrasubstituted pyrazoles. nih.gov The reaction proceeds through a bromopyrazoline intermediate that aromatizes by losing HBr. nih.gov

Another strategy involves the reaction of diazo compounds with alkynes, which can proceed easily upon heating and often under solvent-free conditions, affording pyrazole products in high yields. rsc.org Furthermore, the [3+2] cycloaddition of diazocarbonyl compounds and enones has been developed as an efficient synthetic approach. bohrium.com

1,3-DipoleDipolarophileProductKey FeaturesRef
Nitrile iminesα-Bromocinnamaldehyde (alkyne surrogate)1,3,4,5-Tetrasubstituted pyrazolesRegioselective, loss of HBr for aromatization nih.gov
Diazo compoundsAlkynesPyrazolesCan be solvent-free, high yields rsc.org
Diazocarbonyl compoundsEnonesPyrazolesEfficient synthetic approach bohrium.com

This table is interactive. Users can sort and filter the data.

Regioselective Cycloadditions for Trifluoromethylated Pyrazoles

Regioselective [3+2] cycloaddition reactions are a powerful tool for the synthesis of trifluoromethylated pyrazoles, offering control over the placement of substituents on the pyrazole ring.

One notable approach involves the reaction of in situ generated trifluoroacetonitrile (B1584977) imines with enones. This method leads to the formation of trans-configured 5-acyl-pyrazolines in a fully regio- and diastereoselective manner. acs.orgnih.gov These intermediates can then be aromatized to the corresponding pyrazoles. acs.orgnih.gov A key advantage of this method is the ability to control the final product through solvent-dependent deacylative oxidation. For instance, treatment with manganese dioxide in a nonpolar solvent like hexane (B92381) can lead to 1,3,4-trisubstituted pyrazoles, while using a polar solvent such as DMSO can yield fully substituted pyrazoles. acs.orgnih.gov

Another strategy utilizes the [3+2] cycloaddition of nitrile imines with 2-bromo-3,3,3-trifluoropropene (BTP). acs.orgthieme-connect.comresearchgate.net This catalyst-free reaction is operationally simple and proceeds under mild conditions with high yields, demonstrating good functional group tolerance and scalability. acs.orgthieme-connect.com The reaction proceeds via the generation of a nitrile imine dipole from a hydrazonyl chloride, which then undergoes cycloaddition with BTP, followed by the elimination of HBr to form the 5-(trifluoromethyl)pyrazole. thieme-connect.com

Furthermore, the base-mediated [3+2] cycloaddition of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes provides a direct route to 3-di/trifluoroalkyl-5-fluoropyrazoles with high yields and excellent regioselectivities. rsc.org

Table 1: Examples of Regioselective Cycloaddition Reactions for Trifluoromethylated Pyrazoles

Dipole PrecursorDipolarophileProductKey Features
Trifluoroacetonitrile imine (from hydrazonoyl bromide)Chalconestrans-5-Acyl-pyrazolinesFully regio- and diastereoselective acs.orgnih.gov
Nitrile imines (from hydrazonyl chlorides)2-Bromo-3,3,3-trifluoropropene5-(Trifluoromethyl)pyrazolesCatalyst-free, mild conditions, high yields acs.orgthieme-connect.com
Di/trifluoromethylated hydrazonoyl chloridesFluorinated nitroalkenes3-Di/trifluoroalkyl-5-fluoropyrazolesHigh yields and excellent regioselectivities rsc.org

Knoevenagel Condensation Approaches for Pyrazolones

Knoevenagel condensation is a versatile method for the synthesis of pyrazolone (B3327878) derivatives, which are important precursors and analogues of pyrazoles. This reaction typically involves the condensation of an active methylene (B1212753) compound, such as a pyrazolone, with an aldehyde or ketone.

A focused library of 3-(trifluoromethyl)-1-(perfluorophenyl)-1H-pyrazol-5(4H)-one derivatives has been synthesized using the Knoevenagel condensation approach. rkmmanr.orgamrutpharm.co.in The key starting material, 3-(trifluoromethyl)-1-(perfluorophenyl)-1H-pyrazol-5(4H)-one, is prepared by the condensation of 1-(perfluorophenyl)hydrazine with ethyl 4,4,4-trifluoro-3-oxobutanoate. rkmmanr.org This pyrazolone is then reacted with various aldehydes to yield the desired derivatives. rkmmanr.orgamrutpharm.co.in The reaction can be promoted by catalysts such as acetic acid and can be performed under conventional heating or using green chemistry techniques like ultrasonication and microwave irradiation. rkmmanr.org

The Knoevenagel condensation can be followed by a rapid Michael addition in what is known as a tandem Knoevenagel condensation–Michael addition. This has been utilized to form bis-pyrazolone species from aldehydes. nih.gov

Table 2: Knoevenagel Condensation for the Synthesis of Pyrazolone Derivatives

PyrazoloneAldehyde/KetoneProductReaction Conditions
3-(Trifluoromethyl)-1-(perfluorophenyl)-1H-pyrazol-5(4H)-oneVarious aldehydes4-Substituted-3-(trifluoromethyl)-1-(perfluorophenyl)-1H-pyrazol-5(4H)-one derivativesConventional heating, ultrasonication, or microwave irradiation with acetic acid catalyst rkmmanr.orgamrutpharm.co.in
PyrazoloneAldehyde-labeled proteinBis-pyrazolone speciesTandem Knoevenagel condensation–Michael addition nih.gov

Advanced and Green Chemistry Approaches

Modern synthetic methods, including transition-metal catalysis and microwave-assisted synthesis, offer significant advantages in terms of efficiency, selectivity, and environmental impact for the production of this compound and its derivatives. nih.govsci-hub.se

Transition-Metal Catalyzed Reactions

Transition-metal catalysts, particularly those based on copper and palladium, have become indispensable tools in the synthesis of pyrazole derivatives. sci-hub.semdpi.com These catalysts facilitate a variety of transformations, including domino reactions and cross-coupling reactions, enabling the construction of complex pyrazole structures under mild conditions. mdpi.comnih.gov

Copper-catalyzed domino reactions provide an efficient pathway to construct pyrazole-based heterocyclic systems in a single step from simple starting materials. nih.gov These reactions often involve the formation of multiple new bonds in a single synthetic operation.

For instance, a copper(II)-catalyzed one-pot domino reaction has been developed for the synthesis of novel pyrazole-fused heterocycles. rsc.org This method utilizes pyrazole-based β-aminonitriles and β-amino-carbaldehydes as building blocks to generate pyrazole-fused imidazo- and pyrimido[1,2-c]pyrimidinones, as well as pyrazolo[3,4-d]pyrimidinone species, with yields up to 90%. rsc.org

Another example is the copper-catalyzed domino C-N coupling hydroamination reaction of acetylenes and diamines, which has been used to prepare polysubstituted pyrazoles in good yields (66–93%). nih.gov Furthermore, a copper-catalyzed multicomponent reaction involving an aromatic aldehyde, a pyrazolone, and other reagents can lead to dihydropyrano[2,3-c]pyrazoles through a sequence of Knoevenagel condensation and Michael addition reactions. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, and they have been extensively applied to the synthesis and functionalization of pyrazoles. researchgate.net

These reactions allow for the introduction of various substituents onto the pyrazole ring. For example, palladium-catalyzed amidation and amination of bromopyrazoles provide efficient access to N-arylated pyrazoles. mit.edu The use of specific ligands, such as AdBrettPhos and tBuBrettPhos, is crucial for the success of these transformations. mit.edu

A protocol for the synthesis of tetra-substituted 5-trifluoromethylpyrazoles involves the halogenation of tri-substituted pyrazoles, followed by palladium-catalyzed Negishi or Buchwald–Hartwig cross-coupling reactions to introduce carbon or nitrogen-based substituents at the 4-position. rsc.org The choice of ligand, such as XPhos or JosiPhos CyPF-tBu, is critical for achieving high yields in these challenging couplings. rsc.org

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Pyrazole Synthesis

Pyrazole SubstrateCoupling PartnerReaction TypeCatalyst/Ligand SystemProduct
Bromoimidazoles and bromopyrazolesAminesAminationPd/tBuBrettPhosAminoimidazoles and aminopyrazoles mit.edu
4-Halo-1-phenyl-5-trifluoromethyl pyrazoles(Hetero)arylzinc chlorideNegishi cross-couplingXPhos/Pd-G34-Aryl-1-phenyl-5-(trifluoromethyl)-1H-pyrazoles rsc.org
4-Halo-5-trifluoromethyl pyrazolesAminesBuchwald–Hartwig aminationJosiPhos CyPF-tBu/Pd4-Amino-5-trifluoromethyl pyrazoles rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable green chemistry technique, often leading to shorter reaction times, higher yields, and improved purity of products compared to conventional heating methods. sci-hub.seccsenet.org This technology has been successfully applied to the synthesis of various pyrazole derivatives. nih.govdergipark.org.tr

The synthesis of 3-(trifluoromethyl)-1-(perfluorophenyl)-1H-pyrazol-5(4H)-one derivatives via Knoevenagel condensation has been shown to be more efficient under microwave irradiation compared to conventional methods. rkmmanr.orgamrutpharm.co.in Microwave heating can also facilitate the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles and other pyrazole derivatives in significantly reduced reaction times. dergipark.org.tr For example, some reactions that take hours under conventional reflux can be completed in minutes using microwave irradiation. dergipark.org.trijpsdronline.com

The use of microwave irradiation under pressure can afford trifluoromethylated heterocycles in high yields (75–91%) and very short reaction times (e.g., 5 minutes). thieme-connect.com This method has been used in the synthesis of pyrazolopyrimidines, triazolopyrimidines, and pyrimidobenzimidazoles from trifluoromethylated 1,3-dicarbonyl compounds and aminoazoles. thieme-connect.com

Table 4: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazole Derivatives

ReactionConventional MethodMicrowave-Assisted Method
Knoevenagel condensation for pyrazolonesLonger reaction times, lower yields rkmmanr.orgShorter reaction times (minutes), higher yields rkmmanr.orgccsenet.org
Synthesis of curcumin-pyrazole derivatives~20 hours8-10 minutes dergipark.org.tr
Synthesis of 1-carboamidopyrazolo[3,4-b]quinolinesLonger reflux in ethanol2-5 minutes in water dergipark.org.tr

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis represents a significant advancement in green chemistry, often leading to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. sciencegate.appnih.gov This technique utilizes acoustic cavitation to create localized hot spots with extreme temperatures and pressures, which enhances chemical reactivity.

In the context of pyrazole chemistry, ultrasound irradiation has been effectively employed for the synthesis of various derivatives. For instance, the condensation of hydrazine derivatives with β-keto esters to form pyrazolone derivatives can be performed under solvent-free conditions using ultrasound, yielding excellent results in very short time frames. mdpi.com One study demonstrated the synthesis of 1,5-diaryl-2-pyrazolines and 1,3,5-triaryl-2-pyrazolines in an alcoholic potassium hydroxide (B78521) solution, achieving high yields within minutes at room temperature under ultrasonic irradiation. researchgate.net Another application involves the ultrasound-assisted, one-pot, four-component synthesis of pyrazole-centered 1,5-disubstituted tetrazoles, highlighting the efficiency of this green protocol. sciencegate.app While direct synthesis of the parent this compound using this method is not extensively detailed in the provided literature, the principles are broadly applicable for the synthesis of its precursors and derivatives. For example, ultrasound can accelerate the three-component reaction of pyrazole aldehydes with other reagents to form more complex heterocyclic systems. nih.gov

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Isoxazole (B147169) Derivatives from Pyrazole Aldehydes nih.gov

Entry Aldehyde Conventional Method (Yield %) Ultrasound Method (Yield %)
1 Pyrazole-4-carbaldehyde 75 96
2 1-Phenyl-1H-pyrazole-4-carbaldehyde 72 94
3 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde 70 92

Mechanochemical Synthesis

Mechanochemistry, or synthesis via mechanical force (e.g., ball milling), offers a solvent-free, environmentally friendly alternative to traditional solution-phase synthesis. This high-energy milling technique can promote reactions between solid-state reactants, often reducing reaction times and waste.

The synthesis of pyrazoles typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or an equivalent precursor. A key step, the formation of hydrazones from hydrazines and aldehydes, has been successfully achieved through mechanochemical methods. nih.gov Studies have shown that hydrazones can be synthesized quantitatively by milling the corresponding aldehyde and hydrazine in a planetary or vibratory ball mill, often with reaction times ranging from 30 to 180 minutes. nih.gov This approach is highly efficient for coupling various aldehydes, including phenolic and furanyl aldehydes, with heterocyclic hydrazines. nih.gov Although a specific mechanochemical protocol for this compound is not detailed, this methodology is directly relevant for preparing its hydrazone precursors, which can then be cyclized to form the pyrazole ring.

Flow Chemistry Techniques for Functionalized Pyrazoles

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful tool for the synthesis of organic compounds, including pyrazoles. mdpi.com This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for hazardous reactions. mdpi.comgalchimia.com

Several flow-based methodologies have been developed for pyrazole synthesis. One approach involves a two-stage reaction starting from arylacetophenones, which are reacted with DMFDMA (N,N-Dimethylformamide dimethyl acetal) and then with hydrazine in a continuous-flow system. galchimia.com Another method describes a transition-metal-free process for synthesizing 3,5-disubstituted pyrazoles by reacting terminal aryl alkynes with n-BuLi, followed by coupling with acyl chlorides to generate ynones in situ, which then react with hydrazines. mdpi.com Furthermore, a multistep flow approach has been developed for the synthesis of 3,5-disubstituted pyrazoles via a sequential copper-mediated alkyne homocoupling and a Cope-type hydroamination of the resulting 1,3-diynes with hydrazine. rsc.org These techniques demonstrate the versatility of flow chemistry in constructing the pyrazole core with various substituents.

Functionalization and Derivatization Strategies

The this compound scaffold can be further modified to introduce a variety of functional groups, enabling the synthesis of a diverse range of derivatives.

Introduction of Additional Phenyl and Substituted Phenyl Moieties

The introduction of additional aryl groups onto the pyrazole ring is a common strategy for creating complex derivatives. This is often achieved through modern cross-coupling reactions.

Ullmann Coupling: This copper-catalyzed reaction is a classic method for forming C-N bonds, allowing for the N-arylation of pyrazoles. acs.orgmdpi.com The reaction couples an N-H containing pyrazole with an aryl halide in the presence of a copper catalyst and a base. acs.orgmdpi.com Ligands such as diamines or L-proline can be used to promote the reaction, enabling it to proceed under milder conditions. researchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming C-C bonds. It can be used to attach aryl groups to the carbon backbone of the pyrazole ring. nih.gov The reaction typically involves coupling a halogenated pyrazole derivative with an arylboronic acid or ester. rsc.orgrsc.orgnih.gov This method has been successfully used to synthesize various aryl-substituted pyrazoles, including those bearing trifluoromethyl groups. rsc.org

Table 2: Examples of Cross-Coupling Reactions for Pyrazole Arylation

Reaction TypeCoupling PartnersCatalyst/ReagentsProduct Type
Ullmann CouplingPyrazole, Aryl HalideCopper Catalyst, BaseN-Aryl Pyrazole
Suzuki CouplingHalogenated Pyrazole, Arylboronic AcidPalladium Catalyst, BaseC-Aryl Pyrazole

Synthesis of Pyrazole Carbaldehydes and Carboxamides

The introduction of formyl (carbaldehyde) and carboxamide groups at the C4 position of the pyrazole ring provides valuable synthetic handles for further derivatization.

Pyrazole Carbaldehydes: The Vilsmeier-Haack reaction is the most common method for the formylation of pyrazoles. organic-chemistry.orgrsc.orgijpcbs.com This reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich heterocyclic rings. rsc.orgscispace.com This method has been successfully applied to synthesize a variety of 1,3-disubstituted pyrazole-4-carbaldehydes, including derivatives containing trifluoromethylphenyl moieties. rsc.org

Pyrazole Carboxamides: Pyrazole carboxamides are typically synthesized from the corresponding pyrazole carboxylic acids. The carboxylic acid is first converted to a more reactive species, such as an acid chloride, by reacting it with an agent like thionyl chloride (SOCl₂). mdpi.com The resulting pyrazole-4-carbonyl chloride is then reacted with a suitable amine to form the desired carboxamide derivative. mdpi.comdergipark.org.trnih.gov Alternatively, peptide coupling reagents like HOBT (Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to facilitate the direct condensation of the carboxylic acid with an amine. cbijournal.com

Formation of Sulfonyl Chloride Derivatives

The sulfonyl chloride functional group is a key intermediate for the synthesis of sulfonamides and sulfonate esters.

The direct chlorosulfonation of a pyrazole ring can be achieved using chlorosulfonic acid (ClSO₃H). nih.govnih.govpageplace.de To avoid degradation of the product to the corresponding sulfonic acid, the reaction is often performed in the presence of thionyl chloride (SOCl₂). nih.gov The pyrazole is typically dissolved in a solvent like chloroform (B151607) and added to a solution of chlorosulfonic acid. The mixture is heated to drive the reaction to completion, yielding the pyrazole-4-sulfonyl chloride. nih.gov This intermediate can then be readily reacted with various amines to produce a wide array of pyrazole-4-sulfonamide derivatives. nih.govnih.gov

Regioselective Functionalization of the Pyrazole Ring

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. In this compound, the ring system presents distinct positions for substitution: the two nitrogen atoms (N1 and N2) and the two carbon atoms (C4 and C5). The inherent asymmetry of a substituted pyrazole like this means that functionalization at these positions can lead to different constitutional isomers. Regioselective functionalization refers to any chemical reaction that favors the modification of one specific position over other possible ones, which is a critical aspect for the synthesis of specific, biologically active derivatives.

The electronic properties of the pyrazole ring are influenced by the substituents it bears. Electron-withdrawing groups, such as the 4-(trifluoromethyl)phenyl group at the C3 position, can affect the acidity of the N-H proton and the nucleophilicity or electrophilicity of the ring carbons, thereby influencing the regiochemical outcome of functionalization reactions. nih.gov

The most common functionalization of the pyrazole ring occurs at the N1 position through reactions like alkylation or arylation. The regioselectivity of these reactions is often determined during the initial synthesis of the pyrazole ring itself, particularly in condensation reactions involving a 1,3-dicarbonyl compound or its equivalent and a substituted hydrazine.

For instance, the reaction of 1-aryl-4,4,4-trifluoro-1,3-butanediones with substituted hydrazines can yield two different regioisomers. The outcome is dependent on the nature of the hydrazine used. A study demonstrated that the reaction of 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-ones with phenylhydrazine regioselectively yields 5-aryl-3-trifluoromethyl-1-phenyl-1H-pyrazoles. scispace.comresearchgate.net Conversely, when methylhydrazine is used as the reactant, the reaction selectively produces 3-aryl-5-trifluoromethyl-1-methyl-1H-pyrazoles. scispace.comresearchgate.net This selectivity is attributed to the differing nucleophilicity of the nitrogen atoms in the substituted hydrazine, which dictates the initial step of the condensation reaction. scispace.com

A similar regiocontrolled outcome is observed in the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles from trichloromethyl enones. The use of arylhydrazine hydrochlorides selectively yields the 1,3-regioisomer, while the corresponding free hydrazine base leads exclusively to the 1,5-regioisomer. acs.org

Table 1: Regioselective Synthesis of N-Substituted Pyrazole Derivatives
Reactant 1Reactant 2 (Hydrazine)Major Product RegioisomerYieldReference
3,4,4,4-Tetrafluoro-1-phenyl-2-buten-1-onePhenylhydrazine3-Trifluoromethyl-1,5-diphenyl-1H-pyrazole88% scispace.com
3,4,4,4-Tetrafluoro-1-phenyl-2-buten-1-oneMethylhydrazine5-Trifluoromethyl-1-methyl-3-phenyl-1H-pyrazole95% scispace.com
1-(4-Methoxyphenyl)-4,4,4-trifluoro-1,3-butanedionePhenylhydrazine5-(4-Methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole- scispace.com
(E)-4-(dimethylamino)-1,1,1-trichloro-3-en-2-onePhenylhydrazine hydrochlorideMethyl 1-phenyl-3-(trichloromethyl)-1H-pyrazole-5-carboxylate83% acs.org
(E)-4-(dimethylamino)-1,1,1-trichloro-3-en-2-onePhenylhydrazine (free base)Methyl 1-phenyl-5-(trichloromethyl)-1H-pyrazole-3-carboxylate75% acs.org

Functionalization at the carbon atoms of the pyrazole ring (C4 and C5) typically involves electrophilic or metal-catalyzed substitution reactions. The C4 position is generally the most susceptible to electrophilic attack due to its higher electron density compared to the C5 position, which is adjacent to the N1-substituted nitrogen.

Directed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocyclic compounds. For pyrazoles, transition-metal-catalyzed methods can be employed to selectively introduce aryl groups at the C5 position. acs.org This approach often requires a directing group on the N1 nitrogen to guide the metal catalyst to the desired C-H bond.

Another strategy involves the functionalization of pre-synthesized pyrazoles. For example, a divergent and regioselective approach to 5-aryl-4-nitro-1H-pyrazoles was developed through guided transition-metal-catalyzed arylation of 4-nitro-1H-pyrazoles. acs.org This demonstrates that an existing substituent can direct the introduction of a new group to a specific position on the ring.

Table 2: Examples of Regioselective C-Functionalization of Pyrazoles
Pyrazole SubstrateReagentsPosition FunctionalizedProductReference
4-Nitro-1H-pyrazolesAryl halides, Transition-metal catalystC55-Aryl-4-nitro-1H-pyrazoles acs.org
1-Methyl-1H-pyrazole 2-oxideBenzyne precursorsC33-Hydroxyarylated pyrazoles scholaris.ca

The regioselectivity of these functionalization reactions is a key consideration in the synthesis of complex pyrazole derivatives and is crucial for developing compounds with specific pharmacological profiles. The choice of synthetic route, reagents, and reaction conditions all play a vital role in controlling the final substitution pattern of the pyrazole core.

Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Techniques

Modern analytical chemistry provides a suite of powerful tools for molecular characterization. For 3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable.

NMR spectroscopy is one of the most powerful techniques for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework and the environment of specific atoms like fluorine. While complete experimental spectra for this compound are not widely published, the expected features can be described based on its structure.

The 1H NMR spectrum provides information about the number and types of hydrogen atoms in a molecule. For this compound, distinct signals are expected for the protons on the pyrazole (B372694) ring, the phenyl ring, and the N-H proton. The protons on the phenyl ring typically appear as two doublets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The protons on the pyrazole ring would also show characteristic shifts and coupling patterns. A broad singlet corresponding to the N-H proton is also anticipated, though its chemical shift can be highly variable. A certificate of analysis for this compound confirms that its 1H-NMR spectrum conforms to the expected structure, although specific chemical shift data is not provided. apolloscientific.co.uk

Table 1: Expected 1H NMR Signals for this compound

Proton Environment Expected Signal Expected Multiplicity
Phenyl H (ortho to Pyrazole)Aromatic RegionDoublet
Phenyl H (ortho to CF3)Aromatic RegionDoublet
Pyrazole H-4Aromatic/Heteroaromatic RegionDoublet or Triplet
Pyrazole H-5Aromatic/Heteroaromatic RegionDoublet or Triplet
Pyrazole N-HDownfield RegionBroad Singlet

13C NMR spectroscopy is used to determine the number and chemical environment of the carbon atoms. The spectrum for this compound would show distinct signals for each unique carbon atom in the pyrazole and phenyl rings. The carbon of the trifluoromethyl group would appear as a characteristic quartet due to coupling with the three fluorine atoms (1JC-F). The phenyl carbon directly attached to the CF3 group would also show a quartet, but with a smaller coupling constant (2JC-F). Data from structurally similar compounds, such as 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-(4-trifluoromethylphenyl)-1H-pyrazole-4-carbaldehyde, show the CF3 carbon as a quartet with a large coupling constant (J = 271.8 Hz) and the carbon to which it is attached as a quartet with a smaller coupling constant (J = 32.6 Hz). mdpi.com

Table 2: Expected 13C NMR Signals for this compound

Carbon Environment Expected Chemical Shift Region Expected Multiplicity
Pyrazole C-3Aromatic/HeteroaromaticSinglet
Pyrazole C-4Aromatic/HeteroaromaticSinglet
Pyrazole C-5Aromatic/HeteroaromaticSinglet
Phenyl C-1 (attached to Pyrazole)AromaticSinglet
Phenyl C-2, C-6AromaticSinglet
Phenyl C-3, C-5AromaticSinglet
Phenyl C-4 (attached to CF3)AromaticQuartet (2JC-F)
C F3Aromatic/DownfieldQuartet (1JC-F)

19F NMR is a highly sensitive technique specifically for fluorine-containing compounds. Since 19F is the only natural isotope of fluorine with a nuclear spin of 1/2, it produces sharp, easily interpretable signals. For this compound, the 19F NMR spectrum is expected to show a single sharp singlet, as all three fluorine atoms in the trifluoromethyl group are chemically equivalent and there are typically no other fluorine atoms nearby to cause coupling. In related pyrazole structures, the chemical shift for a phenyl-CF3 group is observed in the range of -61 to -67 ppm. mdpi.comrsc.org

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

The molecular formula of this compound is C10H7F3N2, corresponding to a molecular weight of approximately 212.17 g/mol . nih.gov Therefore, in an electron ionization (EI) mass spectrum, the molecular ion peak ([M]+•) would be expected at m/z 212. Public database records indicate that a GC-MS spectrum of this compound has been recorded on a Finnigan MAT 8200 instrument, confirming that its mass has been experimentally verified. nih.gov

Table 3: Mass Spectrometry Data for this compound

Parameter Value Source
Molecular FormulaC10H7F3N2PubChem nih.gov
Molecular Weight212.17 g/mol PubChem nih.gov
Expected [M]+• Peakm/z 212Calculated

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands.

Key expected absorptions include a broad band for the N-H stretch of the pyrazole ring, aromatic C-H stretching vibrations, and stretching vibrations for the C=N and C=C bonds within the pyrazole and phenyl rings. Crucially, the trifluoromethyl group would produce very strong and characteristic absorption bands corresponding to the C-F stretching vibrations. For instance, in a related indenopyrazole derivative, a strong band for the Ar-CF3 group was observed at 1318 cm-1. mdpi.com

Table 4: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm-1)
N-H (Pyrazole)Stretch3100-3500 (broad)
C-H (Aromatic)Stretch3000-3100
C=N, C=C (Rings)Stretch1450-1650
C-F (Trifluoromethyl)Stretch1100-1350 (very strong)

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure Elucidation

No published X-ray crystallography studies for this compound were found. This technique is essential for determining the precise three-dimensional arrangement of atoms in a crystal, which forms the basis for the subsections that follow.

Confirmation of Molecular Geometry and Conformation

Without crystallographic data, the specific bond lengths, bond angles, and dihedral angles that define the molecule's geometry and preferred conformation in the solid state remain unconfirmed.

Analysis of Intermolecular and Intramolecular Interactions

A detailed analysis of the non-covalent interactions, such as hydrogen bonds, π-π stacking, or other forces governing the crystal packing, is not possible without an experimentally determined crystal structure.

Polymorphism and Crystal Engineering Studies

There is no available research on different polymorphic forms of this compound or any studies related to its crystal engineering. Such studies would investigate how the molecule crystallizes under various conditions and how its crystal structure can be rationally designed.

Chromatographic Purity and Isomeric Analysis

While specific chromatographic studies for this compound are not detailed in the literature, the analysis of its isomers is a critical aspect of its characterization. The synthesis of phenylpyrazoles from unsymmetrical diketones and hydrazines can often lead to the formation of two constitutional isomers. In this case, the reaction could produce both This compound and its isomer, 5-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole .

The separation and analysis of such isomers are routinely accomplished using chromatographic techniques. Research on analogous pyrazole syntheses demonstrates the utility of methods like thin-layer chromatography (TLC), column chromatography, and gas chromatography (GC) for this purpose. researchgate.netresearchgate.netmdpi.com

For instance, in the synthesis of a related indenopyrazole system, two regioisomers were formed. mdpi.com The purification and analysis process involved:

Thin-Layer Chromatography (TLC): Used to monitor the reaction's progress and identify the presence of different compounds in the crude mixture, including the two pyrazole isomers. mdpi.com

Column Chromatography: Employed for the physical separation of the isomeric products on a preparative scale. mdpi.com

Gas Chromatography (GC): Utilized to determine the ratio of the isomers in the purified mixture, confirming the isomeric purity of the separated fractions. researchgate.net

These established methods are standard practice for ensuring the purity and confirming the identity of a specific isomer like this compound after its synthesis.

Pharmacological and Biological Investigations of 3 4 Trifluoromethyl Phenyl 1h Pyrazole Derivatives

Antimicrobial Activities

Derivatives of 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole have emerged as a significant class of compounds in antimicrobial research, demonstrating considerable efficacy against a range of pathogenic microorganisms. nih.govnih.govnih.gov These synthetic molecules have been the focus of numerous studies aiming to develop new therapeutic agents to combat the growing challenge of antibiotic resistance. bohrium.comtandfonline.comresearchgate.net Investigations have revealed that specific structural modifications to the pyrazole (B372694) core can lead to potent antibacterial and antifungal agents. tandfonline.commdpi.com

The antibacterial properties of this compound derivatives have been extensively evaluated, with a notable pattern of high potency against Gram-positive bacteria. nih.govmdpi.com In contrast, their activity against Gram-negative bacteria is generally limited. mdpi.comresearchgate.net

A substantial body of research highlights the potent inhibitory effects of these pyrazole derivatives against various Gram-positive pathogens, including notoriously resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). nih.govmdpi.comsemanticscholar.org

One notable series, 4-{4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzoic acid derivatives, has shown exceptional promise. nih.gov Many compounds within this series act as potent growth inhibitors of Gram-positive bacteria. nih.gov For instance, a fluoro-trifluoromethyl substituted aniline (B41778) derivative (Compound 59) and a trisubstituted aniline derivative (Compound 74) were identified as highly effective against S. aureus. nih.gov Halogen substitutions on the aniline moiety, particularly bromo-substitutions, significantly increased activity, with some compounds demonstrating Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL. nih.gov Similarly, another study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives found that a dichloro-substituted compound was one of the most potent in its series, inhibiting the growth of S. aureus and other Gram-positive strains. nih.gov

The trifluoromethyl group itself is considered a key feature for the observed potency. nih.govnih.gov In one study, the introduction of a trifluoromethyl substituent resulted in a molecule (Compound 50) with strong activity, showing MIC values between 0.78–3.125 µg/mL. nih.gov Another trifluoromethyl-substituted derivative exhibited good activity against tested bacteria, with a MIC value of 3.12 µg/mL against an MRSA strain. nih.gov Research on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives also yielded compounds with powerful antibacterial effects against Gram-positive bacteria, with MIC values as low as 0.25 µg/mL. mdpi.com A 4-bromo-3-chloro-aniline-substituted derivative from this series was particularly effective against S. aureus, including MRSA strains, with MICs of 0.5 μg/mL, and also inhibited enterococci strains at 1 μg/mL. mdpi.com

Antibacterial Activity of Selected this compound Derivatives against Gram-Positive Bacteria
Compound SeriesSpecific DerivativeTarget BacteriaMIC (μg/mL)Source
4-{4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzoic acidsBromo-substituted anilineGram-positive strains0.78 nih.gov
Trifluoromethyl-substituted (50)Gram-positive strains0.78 - 3.125 nih.gov
Tetrasubstituted aniline (79)Gram-positive strains0.78 nih.gov
N-(Trifluoromethyl)phenyl substituted pyrazolestert-Butyl substituted anilineGram-positive strains1.56 nih.gov
Trifluoromethyl-substituted (13)MRSA3.12 nih.gov
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazolesDichloro aniline derivative (19/20)Gram-positive strains0.5 mdpi.com
4-Bromo-3-chloro-aniline (21)S. aureus (inc. MRSA)0.5 mdpi.com
Mixed trihalo derivative (26)Gram-positive strains0.25 mdpi.com

In contrast to their high efficacy against Gram-positive bacteria, derivatives of this compound generally exhibit poor to no activity against Gram-negative bacteria. mdpi.comresearchgate.net Studies on both 3,5-bis(trifluoromethyl)phenyl-substituted and N-(trifluoromethyl)phenyl substituted pyrazole derivatives found no noticeable activity against the tested Gram-negative strains. mdpi.comresearchgate.net This lack of activity is a common characteristic of these particular compound series, suggesting a selective spectrum of action. mdpi.com However, it is worth noting that other classes of pyrazole derivatives, distinct from the core structure of this article, have been reported to show activity against Gram-negative pathogens like E. coli and P. aeruginosa. nih.govtandfonline.com

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. nih.gov Several derivatives of this compound have demonstrated the ability to both prevent the formation of and destroy established biofilms, particularly those of S. aureus and Enterococcus faecalis. nih.govnih.govresearchgate.netrsc.org

Compounds from the 4-{4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzoic acid series showed moderate efficacy in both inhibiting biofilm formation and destroying preformed biofilms. nih.gov Similarly, N-(trifluoromethyl)phenyl substituted pyrazole derivatives were found to effectively prevent biofilm development by MRSA and E. faecalis. nih.govrsc.org These compounds were also capable of eradicating preformed biofilms, in some cases more effectively than the control antibiotic vancomycin. nih.govrsc.org Further studies on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles identified specific compounds (11, 28, and 29) that are potent against S. aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL. mdpi.com The ability of N-phenyl-1H-pyrazole-4-carboxamide derivatives to reduce biofilm formation in multiple S. aureus strains has also been reported. researchgate.net

A critical aspect of developing new antibiotics is understanding the potential for bacteria to acquire resistance. Encouragingly, studies on this compound derivatives suggest a low propensity for resistance development. nih.gov Multistep resistance assays conducted with potent compounds from the 4-{4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzoic acid series indicated a very low tendency for S. aureus and Enterococcus faecalis to develop resistance through mutation. nih.gov This suggests that these compounds may have a more durable antibacterial effect compared to other agents that are more susceptible to resistance mechanisms.

In addition to their antibacterial properties, various this compound derivatives have been investigated for their antifungal potential. tandfonline.commdpi.comjbiochemtech.com These studies have demonstrated a broad range of activity against both human and plant pathogenic fungi.

A study on 3-phenyl-1,5-bis(4-(trifluoromethyl)phenyl)-1H-pyrazole reported antimicrobial screening against fungal organisms including Candida albicans, Yarrovia lipolytica, and Saccharomyces cerevisiae. jbiochemtech.com Another series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives was synthesized and tested against phytopathogenic fungi. mdpi.com Several of these compounds exhibited moderate antifungal activities, with some displaying over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming commercial fungicides like carboxin (B1668433) and boscalid. mdpi.com

Fluorinated pyrazole aldehydes have also been evaluated for their effects on phytopathogenic fungi, showing moderate activity against Sclerotinia sclerotiorum and Fusarium culmorum. nih.gov Furthermore, a series of 1-(5-(4-alkoxy-3-(methylsulfonyl)phenyl)thiophen-2-yl)-5-substituted-3-(trifluoromethyl)-1H-pyrazoles showed moderate to good antifungal activity against Candida albicans and Aspergillus niger. tandfonline.com

Antifungal Activity of Selected 3-(Trifluoromethyl)Phenyl-Pyrazole Derivatives
Compound SeriesTarget FungiObserved ActivitySource
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamidesGibberella zeae>50% inhibition at 100 µg/mL for compounds 6a, 6b, 6c mdpi.com
1-(5-(4-alkoxy-3-(methylsulfonyl)phenyl)thiophen-2-yl)-5-substituted-3-(trifluoromethyl)-1H-pyrazolesCandida albicans, Aspergillus nigerModerate to good activity tandfonline.com
Fluorinated 4,5-dihydro-1H-pyrazole derivativesSclerotinia sclerotiorum, Fusarium culmorumModerate activity nih.gov
3-phenyl-1,5-bis(4-(trifluoromethyl)phenyl)-1H-pyrazoleCandida albicans, Yarrovia lipolytica, Saccharomyces cerevisiaeScreened for antimicrobial effects jbiochemtech.com

Antitubercular Activity

Derivatives of the pyrazole scaffold have been a subject of interest in the search for new antitubercular agents. Research has shown that certain pyrazole-containing compounds exhibit promising activity against Mycobacterium tuberculosis.

One area of investigation has focused on pyrazole-carboxamide derivatives. A study on novel pyrazole-4-carboxamide derivatives revealed that some of these compounds demonstrated notable antitubercular activity against the Mycobacterium tuberculosis H37Rv strain. Specifically, compounds identified as 5a, 5i, and 5j in the study showed potent activity against this strain. While these compounds showed some efficacy, they were not as potent as the first-line antitubercular drugs, isoniazid (B1672263) and pyrazinamide. Except for two derivatives (5j and 5d), all the tested compounds in this series exhibited some level of antitubercular activity.

Another study synthesized a series of 3-trifluoromethyl pyrazolo-1,2,3-triazolo hydrazones and evaluated their antimycobacterial potential against Mycobacterium smegmatis. The results indicated that these compounds displayed significant antimycobacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 15 to 95 µg/mL.

Furthermore, research into fluorinated chalcones and their subsequent conversion to 2-amino-pyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives, which incorporate a pyrazole-like structure, has also been conducted. In a series of trifluoromethyl substituted 2-amino-pyridine-3-carbonitrile derivatives, MIC values against M. tuberculosis ranged from 8 to 134 µM.

While these studies provide valuable insights into the potential of the broader pyrazole class of compounds as antitubercular agents, further research is needed to specifically elucidate the efficacy of this compound derivatives.

Mechanisms of Antimicrobial Action

The antimicrobial properties of this compound derivatives are attributed to various mechanisms of action, primarily focusing on the disruption of essential cellular processes in bacteria.

Macromolecular Synthesis Inhibition

Investigations into the mode of action of N-(trifluoromethyl)phenyl substituted pyrazole derivatives have indicated a broad spectrum of inhibitory effects on macromolecular synthesis. This suggests that these compounds may not target a single specific pathway but rather have a more global impact on bacterial cell function, potentially affecting the synthesis of DNA, RNA, and proteins. This multi-targeted approach could be advantageous in overcoming bacterial resistance mechanisms. Studies on 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives have also suggested that their bactericidal effect may involve the inhibition of multiple pathways, including cell wall, protein, and nucleic acid synthesis. researchgate.net

Enzyme Inhibition (e.g., E. coli MurB enzyme)

One of the specific enzymatic targets identified for pyrazole derivatives is the UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in the cytoplasmic steps of bacterial cell wall biosynthesis. The inhibition of this enzyme disrupts the formation of peptidoglycan, a critical component of the bacterial cell wall, leading to cell death.

Molecular docking studies have been performed to understand the interaction between pyrazole derivatives and the E. coli MurB enzyme. The results of these computational studies indicated that pyrazole derivatives, such as compounds designated A2 and B2 in one study, exhibit considerable binding energies towards the active site of the E. coli MurB enzyme. This suggests a strong affinity and potential for effective inhibition of the enzyme's function. While these docking studies provide a theoretical basis for the inhibitory activity, further experimental validation is needed to confirm the precise inhibitory concentrations.

Anti-inflammatory Properties

Derivatives of this compound have been investigated for their anti-inflammatory effects, primarily through the inhibition of key enzymes involved in the inflammatory cascade.

Cyclooxygenase (COX) Enzyme Inhibition

A significant body of research has focused on the ability of pyrazole derivatives to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain. The selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

The well-known anti-inflammatory drug Celecoxib, which is 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, serves as a prominent example of a selective COX-2 inhibitor based on the 1,5-diarylpyrazole scaffold. Inspired by this, numerous studies have synthesized and evaluated novel pyrazole derivatives for their COX-2 inhibitory activity.

One study on novel, differently substituted pyrazole derivatives found that all tested compounds selectively inhibited the COX-2 enzyme with IC50 values ranging from 0.043 to 0.56 μM. nih.gov Certain compounds within this series demonstrated superior potency with IC50 values between 0.043 and 0.049 μM. nih.gov Another study reported a series of 1,3,4-trisubstituted pyrazole derivatives with moderate inhibitory activity against COX-2, with IC50 values ranging from 1.33 to 17.5 μM.

The data presented in the table below summarizes the COX-2 inhibitory activity of various pyrazole derivatives from different studies.

Compound/Derivative SeriesCOX-2 IC50 (µM)Selectivity Index (SI)
Novel Substituted Pyrazoles0.043 - 0.56-
1,3,4-Trisubstituted Pyrazoles1.33 - 17.5>60
Pyrazole Integrated Benzophenones--
Diarylpyrazoles with Sulfonamides0.52 - 22.2510.73

Lipoxygenase Inhibitory Activity

In addition to COX enzymes, lipoxygenases (LOX) are another class of enzymes involved in the inflammatory pathway, responsible for the production of leukotrienes. The inhibition of LOX presents another avenue for the anti-inflammatory action of pyrazole derivatives.

Research into this area has shown that certain pyrazole derivatives possess the ability to inhibit LOX enzymes. For instance, a study focused on 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives that were hybridized with pyrazoline/isoxazoline moieties. Several of these compounds exhibited excellent 15-lipoxygenase (15-LOX) inhibition potency. nih.gov Another study investigating pyrazolo[1,5-a]quinazolines reported a derivative that not only acted as a potent COX-2 inhibitor but also inhibited 5-lipoxygenase (5-LOX) with an IC50 of 2.3 μM.

The table below presents findings on the lipoxygenase inhibitory activity of pyrazole-related compounds.

Compound/Derivative SeriesTarget LOXIC50 (µM)
3-(2-Naphthyl)-1-phenyl-1H-pyrazole Hybrids15-LOX-
Pyrazolo[1,5-a]quinazoline Derivative5-LOX2.3
Chalcone-Triazole Derivatives15-LOX1.41

These findings underscore the potential of the this compound scaffold as a basis for the development of novel anti-inflammatory agents with dual COX/LOX inhibitory activity.

Anticancer Activity

Derivatives of the pyrazole scaffold, including those containing a trifluoromethylphenyl moiety, are a subject of significant research in oncology due to their potential as anticancer agents. nih.govresearchgate.netmdpi.com These compounds have been investigated for their cytotoxic effects against a wide array of human cancer cell lines, demonstrating a broad spectrum of antitumor activity. nih.govresearchgate.net The inclusion of the trifluoromethyl group is often strategic in drug design to enhance metabolic stability and cell permeability, potentially improving the pharmacological profile of the compound.

The anticancer effects of pyrazole derivatives are exerted through various molecular mechanisms. A primary mechanism involves the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov For example, certain pyrazole-containing hybrids have been shown to cause cell death through apoptosis and arrest the cell cycle at the G2/M phase. researchgate.net

Another significant mechanism is the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival. Pyrazole-containing drugs like ruxolitinib (B1666119) and crizotinib (B193316) are approved for treating specific cancers by targeting kinases. nih.gov Research on novel pyrazole derivatives has also focused on their ability to inhibit tubulin polymerization. nih.gov Tubulin is a critical component of the cellular cytoskeleton, and its disruption prevents cell division, leading to cell death. Studies on indolo–pyrazole derivatives showed inhibition of tubulin polymerization, with the compound binding to the active pocket of tubulin, leading to cell cycle arrest and apoptosis. nih.gov Some pyrazole derivatives have also been found to inhibit histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression, which can contribute to their antitumor potential. nih.gov

The cytotoxic potential of pyrazole derivatives is commonly assessed in vitro using assays like the MTT cell viability assay against various human cancer cell lines. nih.gov These studies determine the half-maximal inhibitory concentration (IC50), which is a measure of a compound's potency in inhibiting cancer cell growth.

For instance, a study involving 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) evaluated its short-term cytotoxicity against pancreatic, breast, and cervical cancer cell lines. nih.gov The compound displayed moderate cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 81.48 ± 0.89 μM. nih.gov Other research has identified pyrazole derivatives with significantly higher potency. A thieno[2,3-c]pyrazole derivative, Tpz-1, showed potent cytotoxic effects at low micromolar concentrations (0.19 μM to 2.99 μM) against a panel of 17 human cancer cell lines. mdpi.com Similarly, various other pyrazole derivatives have shown promising IC50 values against cell lines such as HepG-2 (human liver cancer), A549 (human lung cancer), and HeLa (human cervical cancer). nih.govsrrjournals.com

Table 2: In vitro Cytotoxicity of Selected Pyrazole Derivatives This table includes data for various pyrazole derivatives to illustrate the scope of research. Compounds are not limited to the exact this compound structure.

Compound ID Cancer Cell Line IC50 (μM) Reference Drug
L3 MCF-7 (Breast) 81.48 Cisplatin
Tpz-1 HL-60 (Leukemia) < 2.99 -
Compound 9 A549 (Lung) 0.28 -
Compound 4a HepG-2 (Liver) 6.78 Cisplatin
Compound 7 A549 (Lung) 6.52 Doxorubicin (B1662922)

Other Significant Biological Activities

Beyond their anti-inflammatory and anticancer properties, pyrazole derivatives featuring the this compound core have been explored for a range of other important biological functions.

Several studies have investigated the antioxidant potential of pyrazole derivatives. The antioxidant capacity is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. researchgate.net Phenyl-pyrazolone derivatives, which are structurally related to the antioxidant drug edaravone, have demonstrated the ability to scavenge oxygen free radicals. mdpi.com The antioxidant effect is influenced by the substituents on the pyrazole core. mdpi.com For example, 4,5-Dihydropyrazole-1-carbothioamide derivatives have exhibited good antioxidant activity in the DPPH assay. nih.gov This activity is significant as oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds with antioxidant properties can offer therapeutic benefits.

Table 3: Antioxidant Activity of Selected Pyrazolone (B3327878) Derivatives This table is representative of data on the antioxidant capacity of pyrazolone derivatives.

Compound ID Assay EC50 (μM)
Edaravone (EDA) DPPH 34
Compound 2 DPPH 36
Compound 3 DPPH 35
Compound 4 DPPH 97

The pyrazole scaffold is a key component in the design of potential antidiabetic agents. nih.gov Derivatives have been reported to act through various mechanisms, including the inhibition of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. researchgate.net By inhibiting these enzymes, the compounds can help to lower postprandial blood glucose levels.

For example, a series of novel quinazoline (B50416) derivatives incorporating a pyrazole moiety were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Several of these compounds showed potent inhibition, with some even stronger than the standard drug acarbose. nih.gov Specifically, (4-substituted benzyl)(trifluoromethyl)pyrazoles and pyrazolones have been described as a class of antidiabetic compounds. nih.gov The development of pyrazole-based compounds as inhibitors of sodium-glucose co-transporters (SGLT1/SGLT2) and dipeptidyl peptidase-4 (DPP-4) is also an active area of research for new diabetes therapies. researchgate.net

Antiviral Activity

The pyrazole nucleus is a foundational structure in the development of antiviral agents, demonstrating efficacy against a variety of viral pathogens. nih.gov Research has shown that pyrazole-containing compounds have potent therapeutic effects against viruses such as HIV, Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV-1), and various influenza strains like H1N1 and H5N1. nih.gov

The versatility of the pyrazole scaffold allows for the incorporation of other pharmacologically active groups to create novel and potent antiviral candidates. nih.gov For instance, newly synthesized pyrazole derivatives have been evaluated for their effectiveness against Newcastle disease virus (NDV), a significant threat to the poultry industry. nih.gov In these studies, the antiviral efficacy was determined by the compounds' ability to inhibit virus-induced hemagglutination. Certain hydrazone and thiazolidinedione derivatives of pyrazole demonstrated complete (100%) protection against NDV. nih.gov Another derivative, a pyrazolopyrimidine, provided 95% protection, underscoring the potential of this chemical class. nih.gov

Furthermore, studies on other pyrazole derivatives have highlighted their activity against coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org Hydroxyquinoline-pyrazole candidates, for example, have shown promising antiviral activity in plaque reduction and viral inhibition assays, with selectivity indices that suggest their potential as targeted antiviral treatments. rsc.org

Anticonvulsant Activity

The pyrazole structure is a key component in compounds designed to treat central nervous system disorders, including epilepsy. minia.edu.eg Derivatives of pyrazole have been noted for a spectrum of biological activities such as tranquilizing, muscle relaxant, psychoanaleptic, and anticonvulsant effects. minia.edu.egresearchgate.net

In preclinical studies, the anticonvulsant potential of novel substituted pyrazoles is often evaluated using models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays in mice. nih.gov These tests help identify compounds that can prevent the spread of seizures or raise the seizure threshold. Some pyrazolone derivatives have shown a remarkable protective effect against clonic seizures induced by pentylenetetrazole. minia.edu.eg The anticonvulsant activity of certain pyrazole derivatives has been found to be comparable to established antiepileptic drugs like phenobarbital (B1680315) sodium and more potent than phenytoin (B1677684) sodium in some models. minia.edu.eg The mechanism of action for some triazole derivatives, which share structural similarities, is thought to involve interaction with sodium channels. biomedpharmajournal.org

Analgesic and Antipyretic Properties

The pyrazole nucleus has a long history in the development of analgesic and antipyretic drugs. nih.gov Many clinically used non-steroidal anti-inflammatory drugs (NSAIDs), such as antipyrine (B355649) (phenazone), metamizole (B1201355) (dipyrone), and phenylbutazone, are based on the pyrazolone structure and possess pain-relieving and fever-reducing properties. nih.govnih.gov

Research into new 1,3,5-trisubstituted pyrazole derivatives has demonstrated significant activity in animal models. asianpubs.org These compounds have been assessed for their ability to defend against nociception (pain) and hyperthermia (fever). asianpubs.org Studies involving 1-phenyl-1H-pyrazole derivatives have also shown appreciable analgesic and antipyretic activities in mice and rats, respectively. semanticscholar.org The fusion of the pyrazole ring with other heterocyclic systems, such as thiophene, which is also known for analgesic properties, has been explored to create more potent agents. rjpbr.com

Enzyme Inhibition beyond Antimicrobial Targets

Derivatives of this compound are not only investigated for their antimicrobial and CNS activities but also for their ability to inhibit various enzymes implicated in a range of diseases.

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines. researchgate.net As such, inhibitors of p38 MAPK are sought after for the treatment of inflammatory diseases. Pyrazole derivatives have been a focus of this research. nih.gov A diaryl urea (B33335) class of inhibitors, which includes a pyrazole ring, has been shown to bind to an allosteric site on the p38 MAP kinase, stabilizing a conformation that is incompatible with ATP binding. researchgate.net

Structural modifications to these pyrazole-containing inhibitors, such as replacing a methyl substituent with a tolyl group, have led to a significant enhancement in binding affinity. researchgate.net For example, the inhibitor BIRB 796, which features a pyrazole core, demonstrates picomolar affinity for the kinase. researchgate.net Regioisomeric shifts in the pyrazole structure can switch the activity from p38α inhibition to targeting other important cancer-related kinases like Src, B-Raf, EGFRs, and VEGFR-2. nih.gov

Acetylcholinesterase (AChE) is a key therapeutic target in the management of Alzheimer's disease. nih.gov Inhibiting this enzyme increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. dergipark.org.tr A series of 3-aryl-1-phenyl-1H-pyrazole derivatives have been synthesized and evaluated as AChE inhibitors. nih.govnih.gov

Many of these compounds exhibit good AChE inhibitory activity, with some reaching the nanomolar range. nih.gov Structure-activity relationship studies have revealed that substitutions on the pyrazole scaffold significantly influence inhibitory potential. For instance, chloro-substituted derivatives were found to be more effective AChE inhibitors than their fluoro-substituted counterparts. nih.govnih.gov Molecular modeling studies have helped to elucidate the potential binding orientations of these pyrazole derivatives within the active site of the AChE enzyme. nih.gov

Xanthine (B1682287) oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the conversion of hypoxanthine (B114508) and xanthine to uric acid. nih.govresearchgate.net Elevated levels of uric acid can lead to conditions like gout. researchgate.net Therefore, XO inhibitors are the primary therapeutic strategy for managing hyperuricemia.

Several pyrazole-based derivatives have been designed and evaluated as non-purine xanthine oxidase inhibitors. nih.gov Among a series of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde derivatives, some compounds emerged as potent XO inhibitors with IC50 values in the low micromolar range. nih.gov Further research into pyrazole-based 1,3,4-oxadiazole (B1194373) derivatives has also shown promising XO inhibitory activity. nih.gov The substitution of various functional groups, such as nitro, cyano, and fluoro groups, on the phenyl ring attached to the pyrazole core has been shown to favorably influence xanthine oxidase inhibition. nih.gov

Data Tables

Table 1: Antiviral Activity of Selected Pyrazole Derivatives

Compound ClassVirus TargetActivity/Protection
Hydrazone DerivativeNewcastle Disease Virus (NDV)100%
Thiazolidinedione DerivativeNewcastle Disease Virus (NDV)100%
Pyrazolopyrimidine DerivativeNewcastle Disease Virus (NDV)95%
Tetrazine DerivativeNewcastle Disease Virus (NDV)85%
Chalcone (B49325) DerivativeNewcastle Disease Virus (NDV)80%
Hydroxyquinoline-pyrazoleSARS-CoV-2, MERS-CoV, HCoV-229EPromising Activity

Table 2: Enzyme Inhibition by Pyrazole Derivatives

Compound ClassEnzyme TargetPotency (IC50 / Affinity)
Diaryl urea-pyrazole (BIRB 796)p38 MAP KinasePicomolar affinity
3-Aryl-1-phenyl-1H-pyrazolesAcetylcholinesterase (AChE)Nanomolar range
3,5-Diaryl-4,5-dihydro-1H-pyrazole carbaldehydesXanthine Oxidase (XO)9.32 µM - 10.03 µM
Pyrazole-based 1,3,4-oxadiazoleXanthine Oxidase (XO)72.4 µM
TRPC3 Channel Blockade

Derivatives of this compound have been identified as notable modulators of Transient Receptor Potential Canonical 3 (TRPC3) channels, which are crucial for controlling calcium influx in response to stimuli that activate phospholipase C (PLC). nih.govresearchgate.net The development of specific inhibitors for TRPC subtypes is essential for understanding their distinct physiological roles. researchgate.net

A significant compound in this class is Ethyl-1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, known as Pyr3. nih.govresearchgate.net Research has demonstrated that Pyr3 selectively and directly inhibits TRPC3 channels. nih.govpnas.org Structure-function relationship studies revealed that the trichloroacrylic amide group is a key structural feature for its TRPC3 selectivity. nih.gov Electrophysiological experiments have confirmed the direct action of Pyr3 on the TRPC3 protein. researchgate.net For instance, the OAG-induced Ca2+ influx via TRPC3 was inhibited by Pyr3 in a dose-dependent manner, with an IC50 of 0.8 μM. pnas.org

The biological efficacy of Pyr3 has been observed in various cellular systems. In DT40 B lymphocytes, Pyr3 effectively suppressed the calcium oscillations that are dependent on TRPC3 and crucial for gene expression. nih.gov Furthermore, Pyr3 has been shown to prevent stent-induced arterial remodeling by inhibiting smooth muscle proliferation, a process in which TRPC3-mediated Ca2+ entry is implicated. nih.govsemanticscholar.org It also attenuated the activation of the nuclear factor of activated T cells (NFAT) and hypertrophic growth in neonatal rat cardiomyocytes. researchgate.net

Another related compound, 4-methyl-4′-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-1,2,3-thiadiazole-5-carboxanilide, known as BTP2 (or YM-58483), also functions as a blocker of store-operated Ca2+ entry (SOCE) and inhibits TRPC channels. nih.govselleckchem.commedchemexpress.com However, BTP2 is less selective than Pyr3, as it has been shown to inhibit both TRPC3 and TRPC5 channels. nih.gov BTP2 has been noted for its potent inhibition of Ca2+ release-activated Ca2+ (CRAC) channels and subsequent suppression of cytokine production (like IL-2, IL-4, and IL-5) and proliferation in T cells. selleckchem.comnih.gov

CompoundTarget(s)Key FindingsReference
Pyr3TRPC3Selective and direct inhibitor of TRPC3 channels. Prevents stent-induced arterial remodeling and cardiac hypertrophy. nih.govresearchgate.netpnas.orgnih.gov
BTP2 (YM-58483)TRPC3, TRPC5, CRAC channelsPotent blocker of store-operated Ca²+ entry (SOCE). Inhibits T-cell proliferation and cytokine production. Less selective than Pyr3. nih.govselleckchem.commedchemexpress.comnih.gov

Agrochemical Applications

The this compound scaffold is a cornerstone in the development of modern agrochemicals, leading to the creation of potent herbicides, fungicides, and insecticides. The inclusion of the trifluoromethyl group often enhances the biological activity and metabolic stability of these compounds.

Herbicidal Activity

Several series of pyrazole derivatives incorporating the (trifluoromethyl)phenyl moiety have demonstrated significant herbicidal properties. For instance, novel 5-heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole derivatives have been synthesized and evaluated for their herbicidal effects. researchgate.net Bioassays revealed that some of these compounds exhibit strong inhibitory activity against weeds like Brassica napus and bleaching activities against Echinochloa crusgalli at a concentration of 100 μg/mL. researchgate.net

In another study, pyrazole derivatives containing a phenylpyridine moiety were assessed for herbicidal action. mdpi.com Compounds such as 3-chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thio)phenyl)-5-(trifluoromethyl)pyridine (compound 6a) and 3-chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thio)phenyl)-5-fluoropyridine (compound 6c) displayed 50–60% inhibitory activity against Digitaria sanguinalis, Abutilon theophrasti, and Eclipta prostrata in post-emergence treatments. mdpi.com Research has also shown that substituting a 2,2,2-trifluoroethyl group at the 1-position of the pyrazole ring can enhance herbicidal efficacy compared to phenyl group substitutions. nih.gov

Derivative ClassTarget WeedsObserved ActivityReference
5-heterocycloxy-1-(3-trifluoromethyl)phenyl-1H-pyrazolesBrassica napus, Echinochloa crusgalliInhibitory and bleaching activities researchgate.net
Phenylpyridine-containing pyrazolesDigitaria sanguinalis, Abutilon theophrasti, Eclipta prostrataModerate post-emergence inhibition (50-60%) mdpi.com
5-heterocycloxy-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolesDigitaria sanguinalisExcellent post-emergence herbicidal effect nih.gov

Fungicidal Activity

Pyrazole carboxamides are a prominent class of fungicides, many of which feature the (trifluoromethyl)phenyl group. A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and tested against phytopathogenic fungi. mdpi.comnih.govresearchgate.net Certain compounds in this series demonstrated moderate to good antifungal activity, with some showing over 50% inhibition against Gibberella zeae at 100 µg/mL, outperforming the commercial fungicides carboxin and boscalid. mdpi.comnih.gov For example, one specific compound in this series exhibited inhibition rates of 73.2% against G. zeae, 53.5% against Fusarium oxysporum, and 48.7% against Cytospora mandshurica. researchgate.net

Further research into 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives identified them as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, a key enzyme in fungal respiration. acs.org Several of these compounds showed excellent activity against fungi such as Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica, and Phytophthora infestans. acs.org Notably, compound 7c had an EC50 value of 1.5 μg/mL against F. oxysporum, and compound 7f showed an IC50 value of 6.9 μg/mL in SDH enzymatic activity testing. acs.org Another study highlighted an isoxazole (B147169) pyrazole carboxylate derivative with significant activity against Rhizoctonia solani, showing an EC50 value of 0.37 μg/mL. mdpi.com

Derivative ClassTarget FungiEfficacy (EC50/Inhibition)Reference
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamidesGibberella zeae, Fusarium oxysporum>50% inhibition at 100 µg/mL against G. zeae mdpi.comnih.govresearchgate.net
1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamidesF. oxysporum, P. infestansEC50 of 1.5 µg/mL against F. oxysporum acs.org
Isoxazolol pyrazole carboxylatesRhizoctonia solaniEC50 of 0.37 µg/mL mdpi.com

Insecticidal Activity

The phenylpyrazole class, particularly those with a trifluoromethylphenyl group, includes some of the most effective broad-spectrum insecticides. osu.eduosu.edu The archetypal compound is Fipronil (B1672679), chemically known as 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-(trifluoromethylsulfinyl)pyrazole. osu.edu Fipronil acts as a potent, noncompetitive blocker of GABA-gated chloride channels in the central nervous system of insects. osu.edu This blockade prevents the inhibitory action of GABA, leading to neuronal hyperexcitation, paralysis, and death. osu.edu Its high selectivity for insect GABA receptors over mammalian receptors contributes to its favorable toxicological profile for non-target species. osu.edu Fipronil is effective against a wide range of pests, including termites, fleas, cockroaches, and various agricultural insects. osu.eduresearchgate.net

Building on the success of fipronil, research has continued to explore new derivatives. Ethiprole, which differs from fipronil by an ethylsulfinyl group instead of a trifluoromethylsulfinyl group, shows a very similar potency and mechanism of action. nih.gov Other studies have focused on designing novel 5-trifluoromethyl-phenylpyrazolones as selective molluscicides, demonstrating potent activity against snails. nih.gov

Compound/ClassMechanism of ActionTarget PestsReference
FipronilGABA-gated chloride channel blockerTermites, fleas, cockroaches, beetles, ants osu.eduosu.edu
EthiproleGABA-gated chloride channel blockerInsects (similar spectrum to Fipronil) nih.gov
5-trifluoromethyl-phenylpyrazolonesGastrointestinal toxicity and GABAA-glutamate chloride ion channel (GluCl) antagonismSnails (Molluscicide) nih.gov

Structure Activity Relationship Sar and Molecular Design

Impact of Trifluoromethyl Group Position and Substitution

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, often employed to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. mdpi.com Its influence on the 3-phenyl-1H-pyrazole scaffold is multifaceted, affecting both the molecule's ability to reach its biological target and its interaction with that target.

The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule, a property quantified by the partition coefficient (logP). chapman.edu Increased lipophilicity can enhance a compound's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier, which can lead to improved oral bioavailability. researchgate.net The trifluoromethyl group is significantly more lipophilic than a methyl group, which can be a key factor in drug design. chapman.edu

Table 1: Comparison of Lipophilicity (logP) for Phenylpyrazole Derivatives
CompoundSubstituent on Phenyl RingCalculated logP
3-Phenyl-1H-pyrazole-H2.10
3-(4-Methylphenyl)-1H-pyrazole4-CH32.65
3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole4-CF33.50

Note: The logP values are estimated and serve for comparative illustration.

The trifluoromethyl group's strong electron-withdrawing nature significantly alters the electronic properties of the phenyl ring, which can in turn influence how the molecule interacts with its biological target. This electronic effect can enhance non-covalent interactions, such as hydrogen bonds, dipole-dipole interactions, and π-π stacking, with amino acid residues in the active site of an enzyme or receptor. researchgate.net For example, in the context of kinase inhibition, the trifluoromethyl group can form crucial interactions within the ATP-binding pocket. nih.gov

Furthermore, the steric bulk of the trifluoromethyl group can play a role in conferring selectivity. By occupying specific pockets within a binding site, it can favor interaction with one biological target over another. The removal of a trifluoromethyl group from a pyrazole-based kinase inhibitor has been shown to significantly decrease its potency, highlighting its importance in target engagement. nih.gov The trifluoromethyl-2-pyridyl moiety in some drugs contributes to multiple interactions at the enzyme site, showcasing the group's versatility in molecular design. mdpi.com

Significance of Phenyl Ring Substituents

The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electronic nature of the phenyl ring, affecting its interaction with biological targets.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3) and methyl (-CH3) increase the electron density of the phenyl ring. In some contexts, this can enhance activity. For instance, in a series of pyrazole (B372694) derivatives developed as anticancer agents, compounds with strong electron-donating methoxy groups on the phenyl ring exhibited more potent cytotoxicity and higher inhibitory activity against VEGFR-2 tyrosine kinase. mdpi.com Similarly, for certain enzyme inhibitors, electron-donating substituents on the phenyl ring increased the potency of inhibition. nih.gov

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and cyano (-CN) decrease the electron density of the phenyl ring. In many cases, this leads to an increase in biological activity. For example, in the development of pyrazole-based organocatalysts for CO2 fixation, electron-withdrawing groups enhanced activity by facilitating the activation of the substrate. nih.gov In other studies, aryl diamines with electron-withdrawing groups led to higher yields in the synthesis of pyrazole derivatives. rsc.org

Table 2: Effect of Phenyl Ring Substituents on Anticancer Activity (MCF-7 Cell Line) of Pyrazole Derivatives
Compound DerivativeSubstituent (R)Nature of SubstituentIC50 (µM)
1-HNeutral15.2
24-OCH3Electron-Donating8.5
33,5-di-OCH3Strongly Electron-Donating5.8
44-NO2Electron-Withdrawing12.1

Note: The data presented are illustrative, based on general findings in the literature for pyrazole derivatives. mdpi.com

The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Halogens can influence lipophilicity, metabolic stability, and binding interactions. In the context of pyrazole derivatives, halogenation of the phenyl ring has been shown to be critical for potent activity against various targets, including protein kinases. nih.gov For example, the presence of halogens on the phenyl ring can contribute significantly to the inhibitory activity of this class of compounds. scispace.com

Modifications at the 1-Position of the Pyrazole Ring

The nitrogen at the 1-position (N1) of the pyrazole ring is a key site for chemical modification, and substituents at this position can dramatically influence the compound's biological profile. The N1-substituent often projects into a specific sub-pocket of the biological target, and its size, shape, and chemical nature can be optimized to maximize binding affinity and selectivity.

SAR studies have shown that a variety of substituents can be tolerated at the N1-position, with the optimal choice being highly dependent on the specific biological target. For instance, in a series of pyrazole-based meprin inhibitors, the introduction of methyl and phenyl groups at the N1-position resulted in a decrease in activity compared to the unsubstituted analog. nih.gov In contrast, for a different target, large hydrophobic substituents at this position were found to be necessary to fill a hydrophobic pocket and maintain potency. sci-hub.se In some pyrazole-based kinase inhibitors, substitution at the N1 position with a phenyl ring bearing specific patterns, such as dichlorination, is a crucial determinant of high potency.

Table 3: Influence of N1-Substituents on Meprin α Inhibitory Activity of Diphenylpyrazole Derivatives
CompoundN1-Substituent (R)Ki (nM)
Unsubstituted-H1
Methyl-substituted-CH35
Phenyl-substituted-Phenyl4
Benzyl-substituted-Benzyl1

Note: Data adapted from a study on meprin inhibitors to illustrate the principle of N1-substitution effects. nih.gov

Stereochemical Considerations and Isomerism

The synthesis of substituted pyrazoles, including derivatives of this compound, often involves cyclocondensation reactions which can lead to the formation of different isomers. nih.gov The specific isomeric outcome is highly dependent on the reaction conditions and the nature of the reactants.

A significant consideration is regioisomerism , which occurs when reactants can combine in different orientations to produce constitutional isomers. For example, the acid-catalyzed synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine yields two distinct regioisomers:

3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one

3-methyl-2-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(2H)-one mdpi.comresearchgate.net

In this synthesis, the 2-substituted isomer is typically the major product, with isomer ratios varying based on the synthetic method used (e.g., conventional reflux vs. microwave). mdpi.com The separation and characterization of these individual isomers are crucial, as they may possess different biological activities and physical properties. mdpi.comresearchgate.net

Another form of isomerism relevant to certain pyrazole derivatives is geometric (E/Z) isomerism . This is particularly evident in arylazo-substituted pyrazoles, which can function as photoswitches. nih.gov These compounds can exist as stable E (trans) and Z (cis) isomers. The conversion between these states can be triggered by light irradiation, leading to changes in their absorption spectra. For instance, arylazo-1H-3,5-bis(trifluoromethyl)pyrazoles display distinct π–π* and n–π* absorption bands for their E and Z isomers, with the Z isomers often having very long half-lives, indicating high thermal stability. nih.gov The conformation of these isomers can be nearly coplanar or have significant dihedral angles between the aromatic rings, which influences their electronic and switching properties. nih.gov

While the core structure of this compound itself is achiral, the introduction of chiral centers through substitution can lead to enantiomers and diastereomers . The biological activity of such chiral derivatives can be stereospecific, meaning that one enantiomer may be significantly more active than the other. Therefore, stereoselective synthesis or chiral separation becomes a critical aspect in the development of these compounds.

Pharmacophore Identification and Optimization

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound class of compounds, the pyrazole scaffold itself is often considered a key pharmacophoric element, serving as a versatile anchor for arranging other functional groups in the correct spatial orientation to interact with a biological target. mdpi.commdpi.com

Pharmacophore modeling is a computational technique used to identify these essential features based on a set of active molecules. nih.govmdpi.com For pyrazole derivatives, these models typically highlight several key interaction points:

Hydrogen Bond Acceptors/Donors : The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the N-H group in unsubstituted pyrazoles can be a hydrogen bond donor. These interactions are often crucial for anchoring the molecule in the active site of a target protein, such as the hinge region of a kinase. mdpi.comnih.gov

Hydrophobic/Aromatic Regions : The phenyl ring and the pyrazole ring itself constitute important hydrophobic and aromatic features. nih.gov The trifluoromethylphenyl group, in particular, contributes a significant hydrophobic element. These regions often engage in van der Waals and π-π stacking interactions with nonpolar residues in the target's binding pocket. nih.gov

Electron-Withdrawing Features : The trifluoromethyl group serves as a strong electron-withdrawing feature, which can be a distinct element in a pharmacophore model influencing electrostatic interactions. researchgate.net

Once a pharmacophore model is developed and validated, it serves as a powerful tool for lead optimization. mdpi.com Researchers can modify the lead compound, this compound, by adding or altering substituents to better match the identified pharmacophoric features. For example, if a model indicates an unoccupied hydrophobic pocket, bulky hydrophobic groups can be added to the pyrazole core to fill this space and potentially increase binding affinity. nih.gov Similarly, if a hydrogen bond interaction is predicted to be important, functional groups capable of forming such bonds can be introduced at the appropriate position. nih.gov

This optimization process was evident in the development of the Aurora kinase inhibitor Tozasertib, where the 3-aminopyrazole (B16455) scaffold was identified as a crucial adenine-mimetic pharmacophore that forms key hydrogen bonds with the enzyme's hinge region. mdpi.com The initial lead was structurally optimized based on these interactions to yield the final drug candidate. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.orgmdpi.com For derivatives of this compound, QSAR studies provide valuable insights into the physicochemical properties that govern their efficacy, guiding the rational design of more potent analogs. nih.govnih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), are frequently employed. nih.gov These studies involve aligning a set of pyrazole analogs and calculating their steric, electrostatic, hydrophobic, and hydrogen-bonding fields. nih.govresearchgate.net Statistical techniques, like partial least squares (PLS) analysis, are then used to generate a model that correlates variations in these fields with changes in biological activity. researchgate.net

Key findings from QSAR studies on pyrazole derivatives include:

Steric and Electrostatic Fields : CoMFA models have shown that steric and electrostatic fields are often significantly correlated with biological activity. nih.govresearchgate.net Contour maps generated from these models can visualize regions where bulky substituents are favorable (or unfavorable) and where positive or negative electrostatic potential enhances activity. This suggests that the shape and electronic distribution of the molecule are critical for its interaction with the target. researchgate.net

Hydrophobic and Hydrogen Bonding Features : CoMSIA models can provide additional information on the role of hydrophobic and hydrogen-bonding characteristics. nih.gov These models have helped identify specific regions where hydrophobic groups or hydrogen bond donors/acceptors are crucial for activity, complementing the findings from pharmacophore studies. nih.gov

Key Molecular Descriptors : Various molecular descriptors are used in QSAR models to predict activity. For a series of novel arylazopyrazolodiazine and triazine analogs, it was found that dipole moment, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), solvent-accessible surface area, and heat of formation were key descriptors in describing their cytotoxic effect. nih.gov

The predictive power of a QSAR model is rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds not used in model generation. researchgate.net A robust and validated QSAR model can be used to predict the activity of newly designed, hypothetical molecules before their synthesis, saving significant time and resources in the drug discovery process. nih.govresearchgate.net This predictive capability allows for the prioritization of candidates with the highest predicted potency for synthesis and biological testing. nih.gov

QSAR MethodCompound SeriesKey Findings/Correlated FeaturesReference
3D-QSAR (CoMFA/CoMSIA)N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazolesActivity correlated with steric, electrostatic, hydrophobic, and hydrogen bonding features. nih.gov
3D-QSAR (CoMFA)3,5-diaryl-4,5-dihydropyrazole analogsBiological activity was dominated by steric (van der Waals) interactions (70% contribution). researchgate.net
QSARPyrazolo-diazine and triazine analogsKey descriptors included dipole moment, LUMO energy, solvent accessible surface area, and heat of formation. nih.gov
Pharmacophore & QSAR1,3,4-Triaryl PyrazolesQSAR models were developed to relate structural features to cytotoxicity against MCF-7 breast cancer cells. researchgate.net

Computational Chemistry and in Silico Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies focusing solely on the parent compound 3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole are not extensively detailed in the literature, numerous studies on its derivatives provide significant insights into the binding modes and interaction patterns of this chemical scaffold. These studies collectively suggest that the trifluoromethylphenyl pyrazole (B372694) core is a valuable pharmacophore for establishing high-affinity interactions with various protein targets.

The analysis of docked complexes of derivatives containing the this compound moiety reveals several key types of interactions that contribute to binding.

Hydrogen Bonding: The pyrazole ring itself is a critical source of hydrogen bonding interactions. The nitrogen atoms of the pyrazole can act as both hydrogen bond donors and acceptors, frequently forming crucial connections with amino acid residues within a protein's active site, such as with hinge region residues like Alanine (Ala) and Methionine (Met) in kinases. nih.govrjpbcs.com

Hydrophobic and Aromatic Interactions: The phenyl ring and the pyrazole ring contribute to hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) in the binding pocket. rjpbcs.comresearchgate.net These interactions are fundamental for the proper orientation and stabilization of the ligand within the active site.

Role of the Trifluoromethyl Group: The trifluoromethyl (CF3) group plays a multifaceted role in ligand-protein interactions. Its presence significantly enhances the lipophilicity of the phenyl ring, which can strengthen hydrophobic interactions. Furthermore, the fluorine atoms can participate in multipolar interactions with the protein backbone, particularly with carbonyl groups (C-F···C=O), which can substantially improve binding affinity. nih.gov This group's ability to engage in favorable contacts often leads to a notable increase in the inhibitory activity of the compound. nih.gov

Computational models are used to predict the binding affinity of a ligand to its target, typically expressed as a binding energy score (in kcal/mol or kJ/mol). Lower binding energy values indicate a more stable protein-ligand complex and higher affinity. Studies on various complex derivatives show that the this compound scaffold contributes to potent binding across different enzyme families.

Van der Waals forces and nonpolar salvation energies are often identified as the primary drivers for the binding of pyrazole derivatives, underscoring the importance of shape complementarity and hydrophobic interactions. nih.gov The predicted binding free energies for various derivatives containing this core structure highlight its potential as a basis for designing high-affinity ligands. nih.gov

Derivative ClassProtein TargetPredicted Binding Affinity (kcal/mol)Reference
Pyrazole-Phthalazine Hybridsα-glucosidase-7.9 to -9.5 nih.gov
Pyrazole-Chalcone ConjugatesTubulin (Colchicine site)-7.5 to -9.8 (Docking Score) nih.gov
Pyrazole DerivativesEGFR Kinase (Mutant)-7.8 to -10.9 rjpbcs.com
Pyrazole-based HybridsCOX-2-6.7 to -10.7 ijper.org
Pyrazolo Pyrazole DerivativesEGFR-7.14 nih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction is a crucial step in early-stage drug development to assess the viability of a compound as an oral drug. These predictions help to identify potential liabilities and guide molecular optimization.

The oral bioavailability of a compound is often initially assessed using rules like Lipinski's Rule of Five, which evaluates physicochemical properties to predict drug-likeness. A compound is considered to have favorable properties for oral absorption if it meets most of these criteria. Based on its computed properties, this compound shows good compliance with these rules. nih.gov In silico models generally predict favorable oral bioavailability for compounds with these characteristics. ijper.orgnih.gov This is further supported by studies on more complex molecules containing this core, which have been developed as orally bioavailable inhibitors. nih.gov

PropertyValue for C10H7F3N2Lipinski's Rule (Value should be...)Compliance
Molecular Weight212.17 g/mol≤ 500Yes
LogP (XLogP3)2.8≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors2≤ 10Yes

Data sourced from PubChem CID 2777687. nih.gov

The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile. The inclusion of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability. acs.org This is because the C-F bond is extremely strong, and the CF3 group can act as a "metabolic shield," blocking common sites of oxidative metabolism, such as aromatic hydroxylation, on the phenyl ring. nih.gov

Studies on related compounds have shown that replacing a metabolically labile methyl group with a trifluoromethyl group can prevent hydroxylation and provide a "global protective effect" against metabolism at other sites in the molecule as well. nih.gov N-trifluoromethyl azoles, which are structurally related, are noted for their high hydrolytic, chemical, and metabolic stabilities. enamine.net Therefore, this compound is predicted to have favorable metabolic stability, a desirable characteristic for drug candidates. rsc.org

In silico models are also used to predict how a compound will move through the body. Key parameters include permeability across biological membranes, such as the intestinal wall (often modeled by Caco-2 cell permeability), and the ability to cross the blood-brain barrier (BBB).

Studies on N-trifluoromethyl azoles have shown that they possess increased Caco-2 permeability when compared to their non-fluorinated N-methyl analogs, suggesting that the trifluoromethyl group can improve absorption. acs.org Computational tools like QikProp are often used to predict a range of pharmacokinetic properties for pyrazole derivatives, including Caco-2 permeability and blood-brain barrier penetration (QPlogBB). plos.org While specific data for this compound is not available, the general properties of the scaffold suggest it is likely to have good permeability. plos.org

Toxicity Prediction and Selectivity Factor Analysis

In silico toxicity prediction is a critical step in the early stages of drug discovery and chemical safety assessment. By employing computational models based on extensive databases of known toxicants, it is possible to estimate the potential adverse effects of a molecule like this compound. These predictions help to identify potential liabilities and guide the design of safer analogues.

Toxicity Prediction

Various software tools and web servers, such as ProTox-II, pkCSM, and Lazar, utilize quantitative structure-activity relationship (QSAR) models to predict a range of toxicological endpoints. semanticscholar.orgjapsonline.comunram.ac.id These models correlate structural fragments and physicochemical properties of a molecule with specific toxicities. For this compound, key predicted endpoints would include oral toxicity (LD50), mutagenicity, carcinogenicity, and hepatotoxicity. japsonline.comunram.ac.id

The predicted oral LD50 value in rodents is a primary indicator of acute toxicity. nih.gov Based on this value, the compound is classified according to the Globally Harmonized System (GHS). semanticscholar.org Mutagenicity is often predicted using models that identify structural alerts, such as the Ames test, which flags molecules that may cause DNA mutations. japsonline.com Carcinogenicity and hepatotoxicity predictions are similarly based on identifying fragments known to be associated with long-term toxic effects or liver damage. semanticscholar.orgunram.ac.id

Toxicity EndpointPredicted ParameterSignificance
Acute Oral ToxicityLD50 (mg/kg)Estimates the dose required to be lethal to 50% of a test population, indicating acute toxicity level.
MutagenicityAMES Test PredictionIndicates the potential of the compound to induce genetic mutations.
CarcinogenicityCarcinogenic PotentialAssesses the likelihood of the compound causing cancer based on structural alerts.
HepatotoxicityLiver Injury PotentialPredicts the risk of the compound causing drug-induced liver damage.

Selectivity Factor Analysis

The pyrazole scaffold is a common feature in many kinase inhibitors. mdpi.commdpi.comnih.gov Kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases like cancer. nih.gov A crucial aspect of developing a kinase inhibitor is ensuring its selectivity—that is, its ability to inhibit the target kinase without significantly affecting other kinases in the kinome. Poor selectivity can lead to off-target effects and toxicity.

In silico selectivity analysis involves docking the compound into the ATP-binding sites of a panel of different kinases. The predicted binding affinities or docking scores are then compared to determine the selectivity factor. A high selectivity factor for a target kinase over others is desirable. For this compound, this analysis would reveal its potential as a selective inhibitor for specific kinase families (e.g., Aurora kinases, Janus kinases (JAKs), or cyclin-dependent kinases (CDKs)), guiding its potential therapeutic application. mdpi.comnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations provide critical insights into its conformational flexibility and its interaction dynamics with biological targets, such as the active site of an enzyme. tandfonline.commdpi.com

Typically, the compound is first docked into the binding site of a target protein to obtain an initial static pose. This protein-ligand complex is then placed in a simulated physiological environment (a box of water molecules and ions) and subjected to MD simulations for periods ranging from nanoseconds to microseconds. mdpi.comnih.gov

During the simulation, several parameters are analyzed to assess the stability of the complex:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone and the ligand from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible and rigid regions of the protein upon ligand binding. mdpi.com

Protein-Ligand Interactions: The simulation trajectory is analyzed to monitor the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues throughout the simulation. mdpi.com

These analyses validate the binding mode predicted by molecular docking and provide a more realistic understanding of the stability and dynamics of the ligand-receptor interaction, which is essential for rational drug design. rsc.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and energetic properties of molecules with high accuracy. nih.gov For this compound, these calculations can elucidate properties that govern its reactivity, stability, and spectroscopic characteristics. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d,p). researchgate.nethuntresearchgroup.org.uk

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. jcsp.org.pk

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater propensity to act as an electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater propensity to act as an electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

These calculations help predict the regions of the molecule susceptible to electrophilic and nucleophilic attack and are fundamental to understanding its reaction mechanisms. researchgate.net

Quantum Chemical ParameterSymbolSignificance
Energy of HOMOEHOMOCorrelates with electron-donating ability and ionization potential.
Energy of LUMOELUMOCorrelates with electron-accepting ability and electron affinity.
HOMO-LUMO Energy GapΔE = ELUMO - EHOMOIndicates chemical reactivity, kinetic stability, and optical properties.

DFT calculations can also be used to compute key thermodynamic properties based on the vibrational frequencies of the optimized molecular structure. nih.gov These properties are vital for understanding the stability of the molecule and the energetics of its formation.

Calculated thermodynamic parameters typically include:

Zero-point vibrational energy (ZPVE)

Enthalpy of formation (ΔHf)

Gibbs free energy of formation (ΔGf)

Entropy (S)

These values provide a quantitative measure of the molecule's stability under standard conditions and are essential for predicting reaction equilibria and spontaneity. jcsp.org.pk

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov This method maps the electron distribution of a molecule in a crystal to define a unique surface, providing a detailed picture of how neighboring molecules interact.

The Hirshfeld surface is often visualized using a normalized contact distance (dnorm), which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds or other strong interactions, while blue regions indicate longer contacts. nih.gov

H···H contacts: Usually the most abundant, representing van der Waals forces.

C···H/H···C contacts: Indicative of C–H···π interactions.

N···H/H···N contacts: Representing classical N–H···N hydrogen bonds.

F···H/H···F contacts: Arising from the trifluoromethyl group, these are important weak hydrogen bonds that influence crystal packing.

By decomposing the fingerprint plot, the precise percentage contribution of each type of interaction to the total Hirshfeld surface area can be determined, offering a deep understanding of the forces that stabilize the crystal structure. nih.gov

Intermolecular Contact TypeTypical Contribution (%)Description
H···H45 - 60%Represents non-specific van der Waals interactions, typically the largest contributor.
C···H / H···C15 - 25%Indicates C–H···π interactions between phenyl and pyrazole rings.
N···H / H···N5 - 15%Corresponds to N–H···N hydrogen bonds involving the pyrazole rings.
F···H / H···F5 - 10%Weak hydrogen bonds involving the trifluoromethyl group, contributing to crystal stability.
Other (C···C, C···N, etc.)&lt; 5%Minor contributions from other van der Waals and π-stacking interactions.

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies

The efficient synthesis of functionalized pyrazole (B372694) derivatives is crucial for drug discovery and development. Future research will likely focus on the advancement of novel synthetic methodologies that offer improved efficiency, atom economy, and structural diversity. One promising avenue is the expanded use of multicomponent reactions (MCRs). nih.govnih.govacs.orgacs.org MCRs allow for the construction of complex molecules in a single step from three or more starting materials, reducing reaction times and waste generation. nih.govacs.org Methodologies involving the in-situ generation of 1,3-dicarbonyl compounds and their subsequent one-pot transformation are being explored for the synthesis of pyrazoles. nih.gov Additionally, the development of green and efficient room-temperature MCRs, avoiding the use of metals and harsh reagents, is a key area of interest. researchgate.net

Exploration of New Biological Targets and Disease Areas

Derivatives of 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole have shown considerable promise across various therapeutic areas. Future research will aim to identify and validate new biological targets and expand their application to a broader range of diseases.

Oncology: A primary focus remains on cancer therapy. Researchers are investigating the potential of these compounds as multi-targeted kinase inhibitors, targeting enzymes such as Janus kinases (JAK2/3) and Aurora kinases (A/B), which are implicated in various cancers. researchgate.net Other potential targets include cyclin-dependent kinases (CDKs) and apoptosis-signal-regulating kinase 1 (ASK1), which could have implications for treating hepatocellular carcinoma and neurodegenerative diseases, respectively. mdpi.com The antiproliferative and pro-apoptotic activities of these derivatives are being explored in various cancer cell lines, including breast, lung, and colon cancer. researchgate.netmdpi.com

Infectious Diseases: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives containing the trifluoromethylphenyl moiety have demonstrated potent activity against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.orgnih.gov Future studies will likely focus on elucidating their mechanism of action and expanding their spectrum of activity to include other clinically relevant pathogens.

Inflammatory and Other Diseases: The anti-inflammatory properties of pyrazole derivatives are well-documented. researchgate.net Further research is warranted to explore their potential in treating chronic inflammatory conditions. Additionally, the versatility of the pyrazole scaffold opens up possibilities for investigating its efficacy in other disease areas.

Lead Optimization and Drug Candidate Development

The process of transforming a promising "hit" compound into a viable drug candidate involves rigorous lead optimization. This entails systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. Structure-activity relationship (SAR) studies are instrumental in this process, providing insights into how different substituents on the pyrazole ring influence biological activity. dntb.gov.uanih.gov Computational tools, such as molecular modeling, can aid in the rational design of new analogs with improved profiles. mdpi.com A key challenge is to achieve a balance between therapeutic efficacy and a favorable safety profile to ensure the successful translation of these compounds from the laboratory to clinical trials. nih.govnih.govaltasciences.com

Nanotechnology and Drug Delivery Applications

Nanotechnology offers innovative solutions to overcome challenges associated with drug delivery, such as poor solubility and lack of specificity. The encapsulation of this compound derivatives into various nanocarriers is a promising area of future research.

Nanoparticle Formulations: Loading these compounds into nanoparticles, such as solid lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs), can improve their delivery to cancer cells and enhance their cytotoxic effects. nih.gov Polymeric nanoparticles are also being explored as carriers for targeted and controlled release of anticancer agents. dntb.gov.ua

Enhanced Bioavailability and Targeting: For compounds with poor water solubility, nanoformulations can significantly improve their bioavailability. nih.gov Cationic nanoparticles can facilitate electrostatic interactions with negatively charged bacterial surfaces, leading to a higher concentration of the drug at the site of infection. mdpi.com Furthermore, liposomal formulations are being investigated to protect the encapsulated compounds from metabolic degradation and to achieve pH-controlled release in the tumor microenvironment. nih.gov

Combination Therapies Involving this compound Derivatives

To enhance therapeutic efficacy and overcome drug resistance, combination therapies are becoming increasingly important, particularly in oncology. Studies have shown that certain pyrazole derivatives can act synergistically with existing chemotherapeutic agents. For instance, the combination of specific pyrazole derivatives with doxorubicin (B1662922) has demonstrated a significant synergistic effect in claudin-low breast cancer cells. mdpi.combohrium.com

Q & A

Q. What are the key methodological considerations when designing a synthesis route for 3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole?

  • Methodology : Begin with a pyrazole core and introduce substituents stepwise. For the trifluoromethyl group at the 3-position, use reagents like trifluoromethyl iodide or copper-catalyzed cross-coupling reactions under inert conditions. The 4-(trifluoromethyl)phenyl group can be introduced via Suzuki-Miyaura coupling with a boronic acid derivative . Characterize intermediates using 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and purity. For example, 1H^1H-NMR peaks for pyrazole protons typically appear at δ 6.5–7.5 ppm, while trifluoromethyl groups show distinct 19F^{19}F-NMR signals near δ -60 to -70 ppm .
    3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略
    02:06

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or skin contact. Store the compound in a dry, airtight container away from light. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Note that fluorinated compounds may release toxic HF under decomposition; neutralization with calcium gluconate gel is recommended .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodology : Combine chromatographic (HPLC, TLC) and spectroscopic techniques. For HPLC, use a C18 column with acetonitrile/water (70:30) mobile phase. Elemental analysis should align with theoretical values (e.g., C: 54.2%, H: 3.2%, N: 9.3% for C10H7F3N2C_{10}H_7F_3N_2). IR spectroscopy can confirm functional groups, such as C-F stretches at 1100–1250 cm1^{-1} .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

  • Methodology : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps. For example, calculate activation energies for trifluoromethylation reactions to optimize catalyst selection (e.g., Pd vs. Cu). Use cheminformatics tools to screen solvent effects; polar aprotic solvents like DMF may enhance yields by stabilizing intermediates. ICReDD’s reaction path search methods demonstrate how experimental data can refine computational predictions .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

  • Methodology : Cross-validate using complementary techniques. If 1H^1H-NMR shows unexpected splitting, re-examine the sample for diastereomers or tautomeric forms. For ambiguous mass spectrometry (MS) peaks, perform high-resolution MS (HRMS) to distinguish isotopic patterns. In cases of elemental analysis discrepancies (±0.3%), repeat combustion analysis or use X-ray crystallography to confirm molecular packing .

Q. What advanced strategies enable regioselective trifluoromethylation of the pyrazole ring?

  • Methodology : Utilize directing groups (e.g., pyrazole N-oxides) to enhance selectivity at the 3-position. For example, employ photoredox catalysis with Ru(bpy)32+_3^{2+} to generate CF3_3 radicals under visible light. Alternatively, use late-stage fluorination with 18F^{18}F-labeled reagents for isotopic tracing in pharmacological studies .

Q. How can reactor design improve scalability for synthesizing this compound?

  • Methodology : Implement continuous-flow reactors to enhance heat/mass transfer during exothermic steps like trifluoromethylation. Use microreactors with Pd-coated channels for Suzuki couplings, reducing catalyst loading by 30%. Monitor reaction kinetics in real time via inline FTIR to adjust residence times dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.